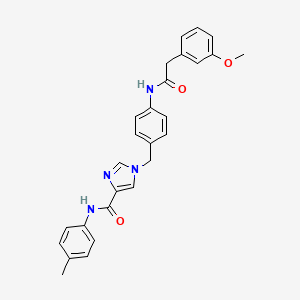

1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide

Description

1-(4-(2-(3-Methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative characterized by a benzyl core substituted with a 3-methoxyphenylacetamido group and an N-(p-tolyl)carboxamide moiety. Imidazole-carboxamides are recognized for their versatility in medicinal chemistry due to the carboxamide group’s ability to act as both hydrogen bond donor and acceptor, enhancing interactions with biological targets .

Properties

IUPAC Name |

1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-19-6-10-23(11-7-19)30-27(33)25-17-31(18-28-25)16-20-8-12-22(13-9-20)29-26(32)15-21-4-3-5-24(14-21)34-2/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRISKSRXFOYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide, with CAS number 1251561-19-9, is a complex organic compound characterized by its imidazole ring and various functional groups, including an acetamido and carboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C27H26N4O3

- Molecular Weight : 454.5 g/mol

- Structural Features : The compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology.

Biological Activity Overview

Research indicates that compounds containing imidazole derivatives often exhibit significant biological activities, including:

- Antitumor Properties : The compound shows promise as an antiproliferative agent against various cancer cell lines.

- Antimicrobial Activity : Its structural components suggest potential efficacy against microbial pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Imidazole derivatives are known to inhibit enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Studies suggest that compounds similar to this one can induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis.

- Targeting Tubulin : The compound may disrupt microtubule dynamics, which is crucial for cell division.

Antiproliferative Activity

A study evaluating similar imidazole compounds demonstrated significant antiproliferative effects with IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involved:

Antimicrobial Potential

The imidazole ring's properties allow for interactions with various biological targets, making it a candidate for antimicrobial development. Research indicates that these compounds can act against resistant strains of bacteria by inhibiting key metabolic pathways.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s structure is compared to five analogs (Table 1), highlighting substituent effects on molecular weight, polarity, and steric bulk:

Table 1: Structural Analogs of the Target Compound

*Estimated based on structural similarity to .

Key Observations:

- Substituent Effects: Methoxy Groups: The 3-methoxyphenyl (target) and 4-methoxyphenyl groups enhance polarity and solubility compared to chloro or alkyl substituents . Chlorine vs. Steric Bulk: Cyclohexylacetamido introduces steric hindrance, which may reduce binding affinity but increase lipophilicity.

Challenges and Limitations

- Solubility : Despite methoxy groups, high molecular weight (~454.5) may limit aqueous solubility.

- Synthetic Complexity : Multi-step synthesis of the acetamido-benzyl intermediate could reduce scalability.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide, and how can yield be improved?

- Methodological Answer : The synthesis of imidazole-carboxamide derivatives typically involves multi-step condensation reactions. For example, analogous compounds are synthesized via coupling of substituted benzylamines with activated carboxylic acid intermediates under reflux conditions using ethanol or DMF as solvents. Catalysts like glacial acetic acid or potassium carbonate are often employed to enhance reaction efficiency . Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl reagent) and reaction time (4–6 hours under reflux). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) is critical to isolate high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : 1H/13C-NMR and IR spectroscopy are standard for structural validation. For instance, in related imidazole derivatives, the carboxamide proton appears as a singlet near δ 10.5–12.5 ppm in DMSO-d6, while aromatic protons resonate between δ 7.0–8.5 ppm . Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from impurities or tautomerism. Resolution involves repeating measurements under controlled conditions (dry DMSO, degassed solvents) and cross-verifying with HRMS (mass accuracy < 3 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is unavailable, structurally similar imidazole derivatives require precautions against inhalation and skin contact. Use fume hoods for synthesis, wear nitrile gloves, and immediately rinse exposed skin with water. Emergency procedures for related compounds include ethanol-based decontamination for spills and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer : SAR studies should systematically modify key moieties:

- 3-Methoxyphenyl group : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on target binding.

- p-Tolyl group : Test methyl vs. halogenated analogs (e.g., 4-fluorophenyl) to probe steric and hydrophobic interactions.

Biological assays (e.g., enzyme inhibition, antimicrobial activity) should use dose-response curves (IC50/EC50) and include positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies). Docking simulations (AutoDock Vina) can predict binding modes to targets like cyclooxygenase or kinases .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be troubleshooted?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies include:

- Standardized protocols : Pre-incubate compounds at 37°C for 1 hour to ensure solubility.

- Replicate experiments : Use triplicate measurements with internal controls (e.g., DMSO vehicle).

- Stability testing : Analyze compound integrity post-assay via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer : In silico tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model binding stability to targets (e.g., 20 ns simulations with explicit solvent).

- Pharmacophore Modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Detailed reaction logs : Document exact conditions (e.g., "reflux at 80°C for 5 hours under nitrogen").

- Batch consistency : Use the same supplier for reagents (e.g., Sigma-Aldryl for benzylamines) to minimize variability.

- Open-data practices : Share raw spectral files (NMR, MS) and crystal structures (if available) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.